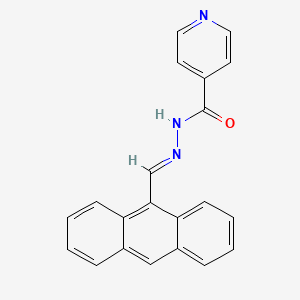![molecular formula C24H17ClF3N5OS B11679126 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11679126.png)
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a chlorophenyl group, and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazole ring. The process often includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced through substitution reactions.
Attachment of the Sulfanyl Group:
Formation of the Acetohydrazide Moiety: This involves the reaction of the intermediate compound with hydrazine derivatives.
Final Condensation: The final step involves the condensation of the intermediate with the trifluoromethylphenyl group under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and triazole moieties.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound’s unique properties make it useful in developing new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the chlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide
- 2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H17ClF3N5OS |
|---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H17ClF3N5OS/c25-18-10-12-19(13-11-18)33-22(16-6-2-1-3-7-16)31-32-23(33)35-15-21(34)30-29-14-17-8-4-5-9-20(17)24(26,27)28/h1-14H,15H2,(H,30,34)/b29-14+ |
InChI Key |
BLCMPFGMSKYQSX-IPPBACCNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11679053.png)
![7-(3-bromobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11679059.png)
![N-{(Z)-[4-(diethylamino)phenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11679060.png)
![5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679067.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679069.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11679073.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11679075.png)
![Ethyl 4,5-dimethyl-2-{[(2,4,6-trimethylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11679083.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11679087.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11679101.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11679102.png)
![5-(3,4-dichlorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679103.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11679105.png)
